3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
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Overview
Description
3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that contains both bromine and trifluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrazole derivative with a trifluoromethylated oxazine precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), under elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-2-(trifluoromethyl)phenyl
- 3-Bromo-4-(trifluoromethyl)benzene
Uniqueness
What sets 3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine apart from similar compounds is its unique combination of a pyrazole and oxazine ring system, along with the presence of both bromine and trifluoromethyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H6BrF3N2O |
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Molecular Weight |
271.03 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H6BrF3N2O/c8-5-4-3-14-2-1-13(4)12-6(5)7(9,10)11/h1-3H2 |
InChI Key |
LCKBNGULLVCHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C(=NN21)C(F)(F)F)Br |
Origin of Product |
United States |
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